molecular formula C5H4F3N2NaO2S B2772889 sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate CAS No. 2137679-15-1

sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate

Cat. No.: B2772889
CAS No.: 2137679-15-1
M. Wt: 236.14
InChI Key: BEXYATKYFJMJNW-UHFFFAOYSA-M
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Description

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a sulfinating agent such as sodium sulfinate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce a variety of new compounds with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonate: A closely related compound with a sulfonate group instead of a sulfinate group.

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Another similar compound with a carboxylate group.

Uniqueness

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity compared to its sulfonate and carboxylate analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

sodium;1-methyl-5-(trifluoromethyl)pyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S.Na/c1-10-4(5(6,7)8)3(2-9-10)13(11)12;/h2H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXYATKYFJMJNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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